Cas no 1807041-64-0 (2-Bromo-6-ethoxytoluene)

2-Bromo-6-ethoxytoluene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-ethoxytoluene
- 1-Bromo-3-ethoxy-2-methylbenzene
- BrC1=C(C(=CC=C1)OCC)C
-
- インチ: 1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
- InChIKey: MZSYAGJGFKIUHB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1C)OCC
計算された属性
- せいみつぶんしりょう: 213.99933g/mol
- どういたいしつりょう: 213.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2
2-Bromo-6-ethoxytoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010015055-1g |
2-Bromo-6-ethoxytoluene |
1807041-64-0 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
Alichem | A010015055-250mg |
2-Bromo-6-ethoxytoluene |
1807041-64-0 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
Alichem | A010015055-500mg |
2-Bromo-6-ethoxytoluene |
1807041-64-0 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
abcr | AB602993-1g |
1-Bromo-3-ethoxy-2-methylbenzene; . |
1807041-64-0 | 1g |
€443.10 | 2024-07-19 | ||
abcr | AB602993-10g |
1-Bromo-3-ethoxy-2-methylbenzene; . |
1807041-64-0 | 10g |
€2422.50 | 2024-07-19 | ||
abcr | AB602993-250mg |
1-Bromo-3-ethoxy-2-methylbenzene; . |
1807041-64-0 | 250mg |
€247.40 | 2024-07-19 | ||
abcr | AB602993-5g |
1-Bromo-3-ethoxy-2-methylbenzene; . |
1807041-64-0 | 5g |
€1448.20 | 2024-07-19 |
2-Bromo-6-ethoxytoluene 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-Bromo-6-ethoxytolueneに関する追加情報
Professional Introduction to 2-Bromo-6-ethoxytoluene (CAS No. 1807041-64-0)
2-Bromo-6-ethoxytoluene, with the chemical identifier CAS No. 1807041-64-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic brominated ether derivative has garnered attention due to its versatile applications in the development of novel materials and bioactive molecules. The compound's unique structural features, comprising a bromine substituent at the 2-position and an ethoxy group at the 6-position of a toluene backbone, make it a valuable intermediate in synthetic chemistry.
The< strong>chemical structure of 2-bromo-6-ethoxytoluene exhibits a balance of electrophilic and nucleophilic sites, which are exploited in various synthetic pathways. The bromine atom at the para position relative to the ethoxy group enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. These reactions are pivotal in medicinal chemistry for generating biaryl compounds, which are prevalent in many pharmacologically active agents.
In recent years, there has been a surge in research focusing on the development of< strong>aromatic brominated compounds as key building blocks for drug discovery. The< strong>CAS No. 1807041-64-0 compound has been utilized in several innovative studies aimed at identifying new therapeutic entities. For instance, researchers have explored its potential as a precursor in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ethoxy group imparts steric and electronic modulation, allowing for fine-tuning of binding interactions with biological targets.
The< strong>synthetic utility of 2-bromo-6-ethoxytoluene extends beyond pharmaceutical applications. It has been employed in the preparation of liquid crystals and organic semiconductors due to its rigid aromatic framework and tunable electronic properties. These materials are essential in advanced display technologies and electronic devices, highlighting the compound's relevance in material science. The ability to functionalize both bromine and ethoxy positions provides chemists with a high degree of flexibility in designing novel materials with tailored properties.
Recent advancements in< strong>green chemistry have also influenced the use of 2-bromo-6-ethoxytoluene. Researchers are increasingly adopting catalytic methods that minimize waste and improve yields, aligning with sustainable practices. For example, palladium-catalyzed reactions have been optimized for the transformation of this compound into more complex derivatives under mild conditions. Such innovations underscore the importance of< strong>CAS No. 1807041-64-0 as a cornerstone intermediate in modern synthetic protocols.
The< strong-pharmaceutical significance of this compound is further underscored by its role in generating enantiomerically pure compounds through asymmetric synthesis techniques. Chiral auxiliaries or catalysts can be employed to selectively functionalize one face of the aromatic ring, leading to enantiomerically enriched products that exhibit enhanced biological activity. This approach is particularly valuable in drug development, where stereochemistry often dictates efficacy and safety profiles.
In conclusion, 2-bromo-6-ethoxytoluene (CAS No. 1807041-64-0) represents a versatile and indispensable compound in both pharmaceutical and material sciences. Its unique structural attributes enable diverse synthetic transformations, making it a preferred choice for researchers aiming to develop novel bioactive molecules and advanced materials. As methodologies evolve towards greater efficiency and sustainability, the< strong>CAS No. 1807041-64-0 compound will continue to play a pivotal role in driving innovation across multiple scientific disciplines.
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